molecular formula C36H70N12O7 B14558444 L-Lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysinamide CAS No. 62255-35-0

L-Lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysinamide

Cat. No.: B14558444
CAS No.: 62255-35-0
M. Wt: 783.0 g/mol
InChI Key: DBWOHESXJDRXMW-YUGXLDDKSA-N
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Description

L-Lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysinamide is a synthetic peptide composed of multiple amino acids This compound is of interest due to its potential applications in various fields such as chemistry, biology, and medicine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysinamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Activation of Amino Acids: Amino acids are activated using reagents such as carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU) to form reactive intermediates.

    Coupling: The activated amino acids are coupled to the resin-bound peptide chain under mild conditions.

    Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers. These machines streamline the SPPS process, allowing for high-throughput synthesis with precise control over reaction conditions.

Chemical Reactions Analysis

Types of Reactions

L-Lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysinamide can undergo various chemical reactions, including:

    Oxidation: The peptide can be oxidized using reagents like hydrogen peroxide or performic acid, leading to the formation of disulfide bonds if cysteine residues are present.

    Reduction: Reducing agents such as dithiothreitol (DTT) can break disulfide bonds, if any.

    Substitution: Amino acid residues can be substituted using specific reagents under controlled conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, performic acid.

    Reduction: Dithiothreitol (DTT), β-mercaptoethanol.

    Substitution: Specific amino acid derivatives and coupling reagents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in free thiol groups.

Scientific Research Applications

L-Lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysinamide has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored for potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.

Mechanism of Action

The mechanism of action of L-Lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysinamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:

    Protein-Protein Interactions: The peptide can bind to specific proteins, influencing their function and activity.

    Cellular Signaling: It can activate or inhibit signaling pathways by interacting with receptors or enzymes.

Comparison with Similar Compounds

Similar Compounds

  • L-Valylglycyl-L-valyl-L-prolylglycine
  • L-Valylglycyl-L-serylglycyl-L-threonyl-L-proline
  • Adrenocorticotropic hormone (ACTH)

Uniqueness

L-Lysyl-L-prolyl-L-valylglycyl-L-lysyl-L-lysyl-L-lysinamide is unique due to its specific sequence of amino acids, which imparts distinct properties and potential applications. Compared to similar compounds, it may exhibit different binding affinities, stability, and biological activities.

Properties

CAS No.

62255-35-0

Molecular Formula

C36H70N12O7

Molecular Weight

783.0 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[2-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C36H70N12O7/c1-23(2)30(47-34(53)28-16-11-21-48(28)36(55)24(41)12-3-7-17-37)35(54)43-22-29(49)44-26(14-5-9-19-39)32(51)46-27(15-6-10-20-40)33(52)45-25(31(42)50)13-4-8-18-38/h23-28,30H,3-22,37-41H2,1-2H3,(H2,42,50)(H,43,54)(H,44,49)(H,45,52)(H,46,51)(H,47,53)/t24-,25-,26-,27-,28-,30-/m0/s1

InChI Key

DBWOHESXJDRXMW-YUGXLDDKSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCCN)N

Origin of Product

United States

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